3-(Phenylsulfanyl)propanoyl chloride
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Overview
Description
3-(Phenylsulfanyl)propanoyl chloride is an organic compound with the molecular formula C9H9ClO2S. It is a colorless and clear liquid that is highly reactive and can easily hydrolyze in water. This compound belongs to the class of acyl chlorides and contains a phenylsulfanyl group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Phenylsulfanyl)propanoyl chloride typically involves the reaction of 3-(Phenylsulfanyl)propanoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the thionyl chloride acts as a chlorinating agent, converting the carboxylic acid group into an acyl chloride group .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in a controlled environment to ensure safety and efficiency. The use of automated systems and continuous flow reactors can enhance the production process, allowing for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3-(Phenylsulfanyl)propanoyl chloride undergoes various chemical reactions, including:
Acylation: It can act as an acylating agent in Friedel-Crafts acylation reactions, introducing the acyl group into aromatic compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-(Phenylsulfanyl)propanoic acid.
Common Reagents and Conditions:
Acylation: Typically involves the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions.
Substitution: Common nucleophiles include amines, alcohols, and thiols, often requiring mild to moderate temperatures.
Hydrolysis: Requires aqueous conditions, often at room temperature.
Major Products Formed:
Acylation: Produces acylated aromatic compounds.
Substitution: Forms substituted derivatives depending on the nucleophile used.
Hydrolysis: Yields 3-(Phenylsulfanyl)propanoic acid.
Scientific Research Applications
3-(Phenylsulfanyl)propanoyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Phenylsulfanyl)propanoyl chloride involves its reactivity as an acylating agent. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of acylated products. This reactivity is facilitated by the presence of the phenylsulfanyl group, which stabilizes the intermediate species formed during the reaction.
Comparison with Similar Compounds
3-(Phenylsulfonyl)propanoyl chloride: Contains a sulfonyl group instead of a sulfanyl group, leading to different reactivity and applications.
3-(Phenylthio)propanoyl chloride: Similar structure but with a thio group, affecting its chemical properties and uses.
Uniqueness: 3-(Phenylsulfanyl)propanoyl chloride is unique due to the presence of the phenylsulfanyl group, which imparts distinct reactivity and stability compared to its analogs. This makes it a valuable compound in various synthetic and research applications.
Properties
IUPAC Name |
3-phenylsulfanylpropanoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClOS/c10-9(11)6-7-12-8-4-2-1-3-5-8/h1-5H,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKDFHHXZAIXDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50507918 |
Source
|
Record name | 3-(Phenylsulfanyl)propanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50507918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51849-21-9 |
Source
|
Record name | 3-(Phenylsulfanyl)propanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50507918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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